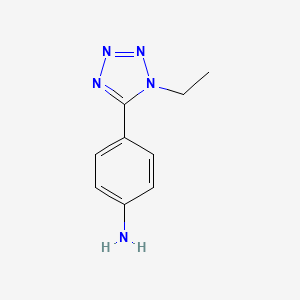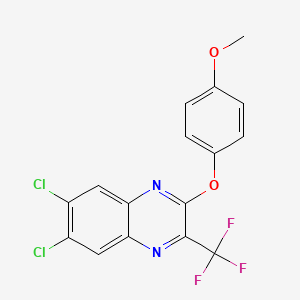
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a urea moiety, a hydroxyethyl group, and two aromatic rings with methoxy and fluorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate. This can be achieved through a Grignard reaction or a similar nucleophilic addition reaction.
Urea Formation: The hydroxyethyl intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, strong nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
科学研究应用
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyethyl and methoxy groups can influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-(2-fluorophenyl)urea: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)urea: Lacks the fluorine substituent, which may influence its pharmacokinetic properties.
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is unique due to the combination of methoxy and fluorine substituents, which can enhance its chemical stability, biological activity, and potential therapeutic applications. The presence of these functional groups can also influence its reactivity and interactions with molecular targets.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-19-17(22)20-13-6-4-3-5-12(13)18/h3-9,14,21H,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJXVPUVCUXBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2387146.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)


![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)



![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2387161.png)



